

Deacetylravidomycin N-oxide as a secondary metabolite of *Streptomyces ravidus*.

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Compound of Interest

Compound Name: *deacetylravidomycin N-oxide*

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An In-depth Technical Guide to **Deacetylravidomycin N-oxide**, a Secondary Metabolite of *Streptomyces ravidus*

Audience: Researchers, scientists, and drug development professionals.

Abstract

Deacetylravidomycin N-oxide is an antitumor and antibacterial secondary metabolite produced by the actinomycete *Streptomyces ravidus*.^{[1][2]} As a member of the broader gilvocarcin/ravidomycin class of compounds, which are related to aminocoumarins, it exhibits notable biological activity, including efficacy against P388 leukemia and Meth A fibrosarcoma. ^{[1][2]} This compound is distinguished by the N-oxidation of the d-ravidosamine sugar moiety, a structural feature that modulates its bioactivity and toxicity compared to its parent compounds, ravidomycin and deacetylravidomycin. This technical guide provides a consolidated overview of **Deacetylravidomycin N-oxide**, detailing its biological properties, quantitative data, comprehensive experimental protocols for its production and analysis, and the underlying biosynthetic logic.

Introduction

The genus *Streptomyces* is a prolific source of natural products, accounting for approximately 75% of commercially used antibiotics.^[3] *Streptomyces ravidus*, a species first isolated from a soil sample in Guatemala, produces a family of antitumor antibiotics, including ravidomycin, deacetylravidomycin, and the subject of this guide, **Deacetylravidomycin N-oxide**.^{[2][4]} These

compounds belong to a class of aromatic polyketides that are C-glycosylated.[5][6]

Deacetylravidomycin N-oxide was discovered as a co-metabolite in cultures of *S. ravidus* S50905.[2] Structurally, its aglycone core is identical to that of deacetylravidomycin, but it features an N-oxide on the dimethylamino group of the d-ravidosamine sugar. This modification has been shown to decrease its antibacterial potency while also reducing its toxicity, making it an interesting candidate for further investigation in drug development.[2] Aminocoumarins, a related class, are potent inhibitors of the essential bacterial enzyme DNA gyrase, which is a validated drug target.[7][8][9]

Quantitative Data

The biological activity of **Deacetylravidomycin N-oxide** has been quantitatively assessed, particularly its antibacterial properties. The following table summarizes the Minimum Inhibitory Concentrations (MICs) against various Gram-positive bacteria. The compound is noted to be inactive against Gram-negative bacteria.[1]

Bacterial Strain	Deacetylravidomycin N-oxide MIC (µg/ml)	Deacetylravidomycin MIC (µg/ml)	Ravidomycin MIC (µg/ml)
Staphylococcus aureus 209P	12.5	0.78	0.39
Staphylococcus aureus Smith	12.5	0.78	0.39
Bacillus subtilis PCI 219	6.25	0.39	0.2
Micrococcus luteus PCI 1001	3.12	0.2	0.1

Data sourced from Narita T, et al. (1989).[10]

In antitumor studies, **Deacetylravidomycin N-oxide** was shown to be active against P388 leukemia and Meth A fibrosarcoma over a wide range of doses and was found to be considerably less toxic than deacetylravidomycin.[2]

Experimental Protocols

The following protocols are synthesized from established methods for the fermentation of *Streptomyces* species and the isolation of ravidomycin-class compounds.[\[5\]](#)[\[11\]](#)

Fermentation and Production

Objective: To culture *Streptomyces ravidus* for the production of **Deacetylavidomycin N-oxide**.

Methodology:

- Seed Culture Preparation: Inoculate a 500 mL Erlenmeyer flask containing 100 mL of a suitable seed medium (e.g., SG liquid medium or Tryptic Soy Broth) with spores or a mycelial chunk of *S. ravidus* from a mature agar plate (e.g., MS agar).[\[5\]](#)[\[12\]](#)
- Incubation: Incubate the seed culture at 28-30°C for 2-3 days on a rotary shaker at 200-250 rpm.[\[5\]](#)[\[13\]](#)
- Production Culture: Use the seed culture to inoculate (3% v/v) a larger volume of production medium (e.g., up to 4 L of SG liquid medium). For enhanced production of the N-oxide derivative, the medium can be supplemented with sodium anthraquinone- β -sulfonate.[\[2\]](#)
- Fermentation: Incubate the production culture for 5-7 days at 30°C with continuous shaking.[\[5\]](#)
- Harvesting: After the fermentation period, harvest the culture by centrifugation to separate the mycelial biomass from the culture broth.[\[5\]](#)

Extraction and Purification

Objective: To isolate and purify **Deacetylavidomycin N-oxide** from the culture.

Methodology:

- Broth Extraction: Extract the culture filtrate (supernatant) twice with an equal volume of ethyl acetate.[\[5\]](#)

- Mycelial Extraction: Resuspend the mycelial pellet in acetone and sonicate for 10 minutes. Collect the acetone extract by centrifugation.[5]
- Combine and Concentrate: Combine the ethyl acetate and acetone extracts and concentrate under reduced pressure to yield a crude antibiotic complex.[5][10]
- Initial Purification: Precipitate the crude complex by adding n-hexane.[10]
- Column Chromatography: Purify the crude precipitate using silica gel column chromatography. Elute with a solvent system such as Chloroform-Methanol-conc. NH₄OH (e.g., 7:1:0.1 v/v/v) to separate ravidomycin from the mixture containing Deacetylravidomycin and its N-oxide.[10]
- Final Purification: Subject the fractions containing the target compound to further purification using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure **Deacetylravidomycin N-oxide**. [5]

Structural Elucidation

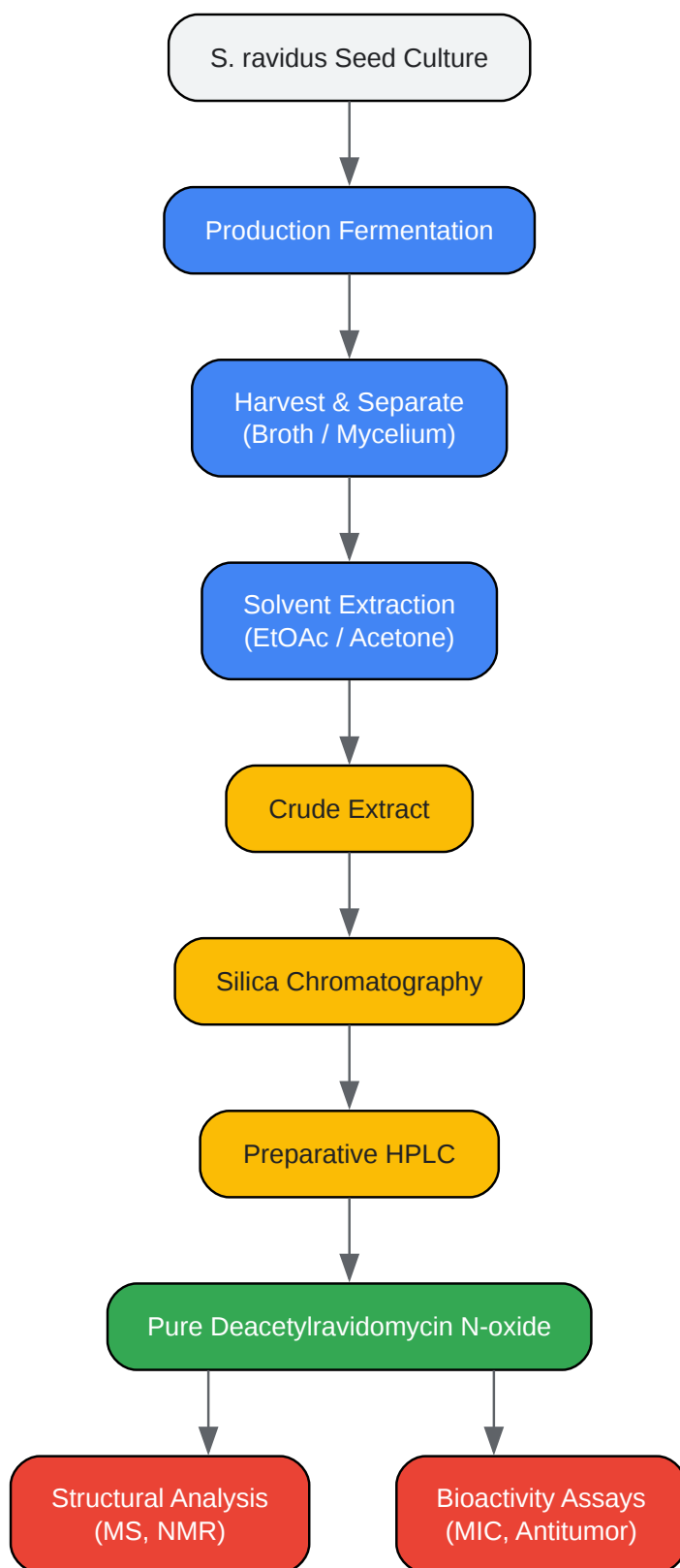
Objective: To confirm the chemical structure of the isolated compound.

Methodology:

- Mass Spectrometry (MS): Determine the molecular formula (e.g., C₂₉H₃₁NO₉) using Fast Atom Bombardment Mass Spectrometry (FAB-MS) or High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[10]
- NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework. 2D NMR experiments (COSY, HMBC, HSQC) can be used to establish connectivity and finalize the structural assignment.[10]
- Chemical Confirmation: The structure can be unequivocally confirmed by chemical synthesis, for instance, by treating deacetylravidomycin with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to generate the corresponding N-oxide.[10]

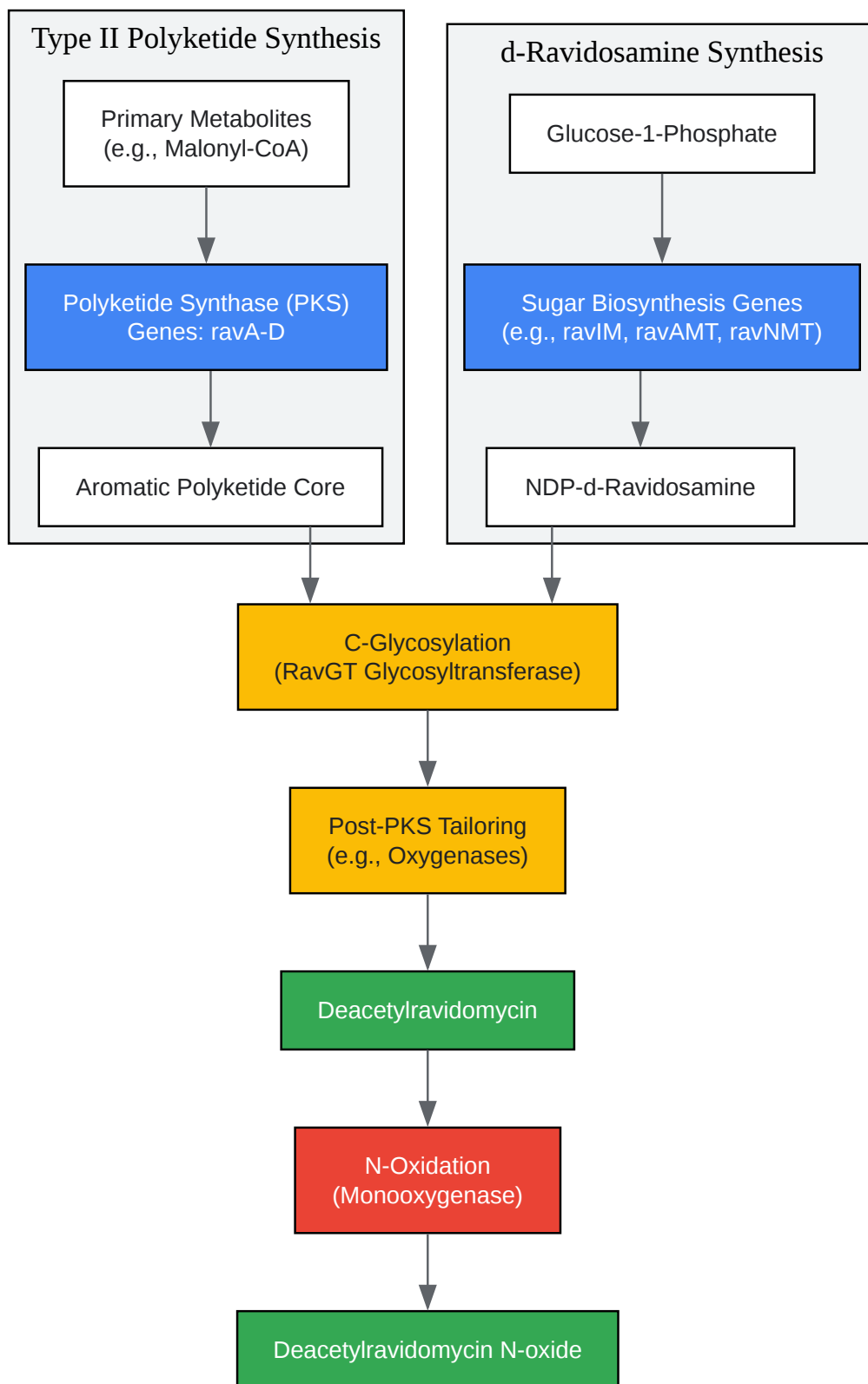
Diagrams of Pathways and Workflows

The following diagrams illustrate the key processes involved in the study of **Deacetylravidomycin N-oxide**.



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Caption: Workflow for isolation, purification, and analysis of **Deacetylravidomycin N-oxide**.



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